2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
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Overview
Description
2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C6H2BrF9. It is known for its unique structure, which includes multiple fluorine atoms and a bromine atom attached to a pentene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene typically involves the bromination of a fluorinated precursor. One common method is the bromination of 3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X2), and organometallic compounds are used. These reactions are often performed in non-polar solvents like hexane or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentenes, while addition reactions can produce halogenated or hydrogenated derivatives .
Scientific Research Applications
2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It can be used in the design of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a diagnostic agent or therapeutic compound due to its fluorine content, which can enhance imaging techniques like positron emission tomography (PET).
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene depends on its specific application. In chemical reactions, the bromine atom and the double bond play key roles in its reactivity. The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain nucleophiles or electrophiles. In biological systems, its interactions with biomolecules are influenced by its hydrophobicity and ability to form strong hydrogen bonds with specific targets .
Comparison with Similar Compounds
Similar Compounds
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3,4,4,5,5,5-hexafluoropent-1-ene: Similar structure but without the trifluoromethyl group, affecting its reactivity and applications.
2-Bromo-3,4,4,5,5,5-hexafluoro-3-methylpent-1-ene: Contains a methyl group instead of a trifluoromethyl group, altering its chemical properties.
Uniqueness
2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene is unique due to the presence of both a bromine atom and multiple fluorine atoms, which confer distinct reactivity and stability. Its trifluoromethyl group enhances its hydrophobicity and electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFCDSPXJFUKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371291 |
Source
|
Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234096-31-2 |
Source
|
Record name | 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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